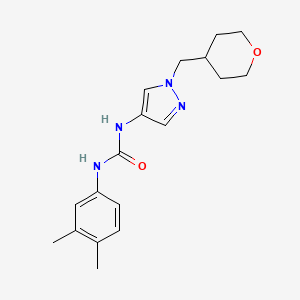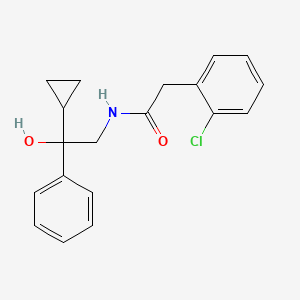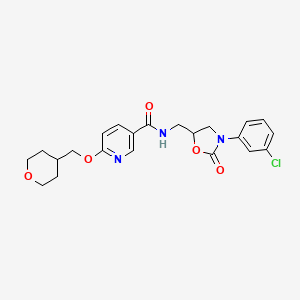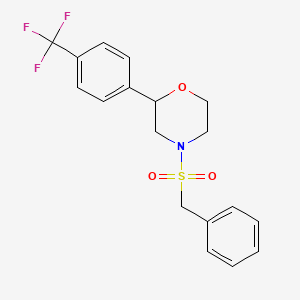![molecular formula C15H13N5O4 B2929666 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034412-02-5](/img/structure/B2929666.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic and CNS depressant activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours . The chemical structure of the synthesized compounds was confirmed on the basis of analytical and spectral data .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is complex and involves several functional groups. The IR spectra of the synthesized compounds showed the absence of the cyano and amino groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines are complex and involve several steps. The reaction of compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours afforded the desired compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines are influenced by their complex molecular structure. The IR spectra of the synthesized compounds showed the absence of the cyano and amino groups, indicating their chemical properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds within the same structural family, such as 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential of such compounds to act against bacterial strains, indicating their relevance in the development of new antibiotics (Kostenko et al., 2008; Abdel-rahman et al., 2002).
Anticancer and Anti-inflammatory Applications
Research on pyrazolopyrimidines and related derivatives has shown that these compounds possess significant anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been explored as anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Role in Synthesis of Complex Heterocyclic Compounds
The structural framework of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These synthetic approaches allow for the creation of novel compounds with potential therapeutic applications, further expanding the utility of this chemical class in medicinal chemistry (El-Meligie et al., 2020).
Antioxidant Activities
Some derivatives have been synthesized and tested for their antioxidant activities, providing a basis for the development of new compounds with potential use as antioxidants (Rambabu et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-11-4-3-9(8-18-11)13(22)17-6-7-20-14(23)10-2-1-5-16-12(10)19-15(20)24/h1-5,8H,6-7H2,(H,17,22)(H,18,21)(H,16,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWWKCMWLGYOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CNC(=O)C=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2929583.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929585.png)

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2929587.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)
![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)

![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)

![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)
![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)


